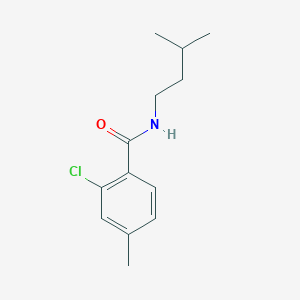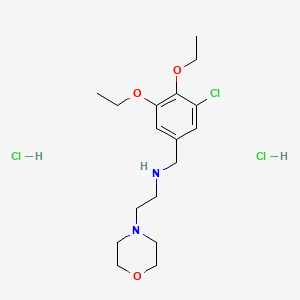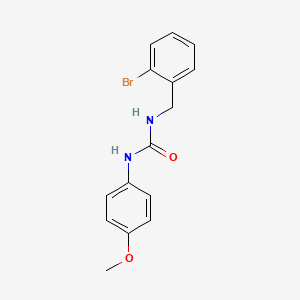![molecular formula C17H14ClNO2 B5418915 N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide
Overview
Description
N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide, also known as CPCA, is a chemical compound that belongs to the class of N-acylphenylalanines. CPCA has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Scientific Research Applications
Antioxidant Activity
N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide derivatives have demonstrated promising antioxidant activities. In a study by Nguyen et al. (2021), compounds with this structure were synthesized and tested for their ability to scavenge DPPH radicals. The results indicated that these compounds have antioxidant activity equivalent to or higher than ascorbic acid at certain concentrations (Nguyen et al., 2021).
Antimicrobial Properties
Compounds derived from this compound have shown significant antimicrobial properties. Babu and Selvaraju (2020) synthesized chalcone derivatives of this compound and found that some of them demonstrated strong antibacterial and moderate antifungal activities compared to standard drugs like streptomycin and clotrimazole (Babu & Selvaraju, 2020).
Insecticidal Efficacy
This compound's derivatives have also been explored for their insecticidal properties. Rashid et al. (2021) synthesized phenoxyacetamide derivatives, testing their efficacy against the cotton leafworm Spodoptera littoralis. Some synthesized compounds exhibited excellent results, showcasing the potential of this compound derivatives as insecticides (Rashid et al., 2021).
Antibacterial Agents
Desai et al. (2008) studied the antibacterial activity of various derivatives of this compound. They synthesized and tested different derivatives, finding moderate to good activity against gram-positive and gram-negative bacteria, highlighting the compound's potential as a base for developing new antibacterial agents (Desai et al., 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The potential for anticancer, anti-inflammatory, and analgesic activities in derivatives of this compound has been explored. Rani et al. (2014) synthesized derivatives containing 1-phenylethylamine and tested them for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for anti-inflammatory and analgesic activities. They found promising results, particularly in compounds with halogens on the aromatic ring (Rani et al., 2014).
properties
IUPAC Name |
N-[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-5-14(6-10-16)17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,20)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECPPTHNJWHQCM-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)


![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)
